molecular formula C19H15N3O B5975503 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B5975503
M. Wt: 301.3 g/mol
InChI Key: FNROVGRAVMKXBL-UHFFFAOYSA-N
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Description

4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as MPDPH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been studied for its potential applications in several areas of scientific research, including medicinal chemistry, neuropharmacology, and toxicology. In medicinal chemistry, 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been investigated for its ability to act as a selective inhibitor of the monoamine oxidase B (MAO-B) enzyme, which is involved in the breakdown of dopamine in the brain. This inhibition can lead to increased levels of dopamine, which has been linked to improved mood and cognitive function.
In neuropharmacology, 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been studied for its potential neuroprotective effects, particularly in the context of Parkinson's disease. 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to protect dopaminergic neurons from oxidative stress and apoptosis, both of which are implicated in the pathogenesis of Parkinson's disease.
In toxicology, 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been investigated for its potential use as a biomarker for exposure to certain environmental toxins, such as polycyclic aromatic hydrocarbons (PAHs). 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to form adducts with PAHs, which can be detected in biological samples and used to assess exposure levels.

Mechanism of Action

The mechanism of action of 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its ability to selectively inhibit the MAO-B enzyme, which is responsible for the breakdown of dopamine in the brain. This inhibition leads to increased levels of dopamine, which has been linked to improved mood and cognitive function. 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has also been shown to exhibit antioxidant and neuroprotective effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to increase dopamine levels in the brain, which can lead to improved mood and cognitive function. 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has also been shown to exhibit antioxidant and neuroprotective effects, which may help to protect against oxidative stress and apoptosis in dopaminergic neurons.

Advantages and Limitations for Lab Experiments

One advantage of 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is its ability to selectively inhibit the MAO-B enzyme, which can lead to increased levels of dopamine in the brain. This selectivity may reduce the risk of side effects associated with non-selective MAO inhibitors. However, one limitation of 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one. One area of interest is its potential use as a therapeutic agent for Parkinson's disease. Further studies are needed to determine the safety and efficacy of 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one in treating Parkinson's disease in animal models and humans. Additionally, 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one may have potential applications in other neurological disorders, such as Alzheimer's disease and depression. Further research is needed to explore these potential therapeutic applications. Finally, there is a need for further studies on the biochemical and physiological effects of 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, particularly in the context of its potential neuroprotective effects and antioxidant properties.

Synthesis Methods

4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one can be synthesized through a multistep process that involves the reaction of 2-amino-4-methylpyridine with 1,3-diphenylpropane-1,3-dione. This reaction results in the formation of an intermediate compound, which is then subjected to cyclization in the presence of a suitable catalyst to yield 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one.

properties

IUPAC Name

4-methyl-1,3-diphenyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-13-12-16(23)20-19-17(13)18(14-8-4-2-5-9-14)21-22(19)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNROVGRAVMKXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=NN2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

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